3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 258.06 g/mol . The InChI code is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) and the SMILES string is Cc1cnc2[nH]cc(I)c2c1 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 258.06 g/mol . The InChI code is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) and the SMILES string is Cc1cnc2[nH]cc(I)c2c1 .Scientific Research Applications
Functionalization for Agrochemicals and Materials
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in functionalization towards agrochemicals and functional materials. Studies have shown the introduction of amino groups to form multidentate agents, leading to the creation of podant-type compounds and polyacetylene with pyrrolo[2,3-b]pyridyl groups. These functionalizations have applications in the development of agrochemicals and materials with enhanced properties (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Synthesis of Pyrrolo-Pyridines
The synthesis of pyrrolo-pyridines from 3-methylazines has been achieved through reactions with benzonitrile. This process is significant for the creation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, highlighting the compound's role in synthetic chemistry and its potential for further chemical transformations (Davis, Wakefield, & Wardell, 1992).
Palladium-Catalyzed Heteroannulation
Palladium-catalyzed heteroannulation has been employed for synthesizing 2,3-disubstituted pyrrolo[2,3-b]pyridines. This methodology illustrates the versatility of this compound in palladium-catalyzed reactions, enabling the creation of various substituted derivatives (Park, Choi, Yum, & Ha, 1998).
Formation of Iodinated Derivatives
The compound has been used in the formation of iodinated derivatives such as 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines. These derivatives have been further functionalized through palladium-catalyzed reactions, demonstrating the compound's utility in creating diverse molecular structures (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).
Antitumor Activity in Nortopsentin Analogues
A study highlighted the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, exhibiting significant antitumor activity in experimental models of malignant peritoneal mesothelioma. This indicates its potential in medicinal chemistry for developing novel anticancer agents (Carbone et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTAZURMHGAKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673826 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-83-0 | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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